SU 4984 -

SU 4984

Catalog Number: EVT-1567466
CAS Number:
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was developed by the pharmaceutical company Sugen, which is known for its work in targeted therapies against cancer. SU 4984 has been studied in preclinical models, demonstrating its ability to inhibit tumor growth in various types of cancer.

Classification

SU 4984 is classified as an organic compound and falls under the category of small molecule inhibitors. Its specific targeting of the B-Raf kinase places it within a broader class of compounds aimed at modulating signaling pathways involved in cell proliferation and survival.

Synthesis Analysis

Methods

The synthesis of SU 4984 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through cyclization reactions, followed by functional group modifications to enhance potency and selectivity.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Common reactions include nucleophilic substitutions and cycloadditions.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of SU 4984 can be described by its specific arrangement of atoms, which includes a central aromatic system linked to various functional groups that confer its biological activity.

Data

  • Molecular Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: Approximately 288.75 g/mol
  • Structural Features: The compound contains a chloro substituent and a nitrogen-containing heterocycle, which are critical for its interaction with the B-Raf protein.
Chemical Reactions Analysis

Reactions

SU 4984 undergoes various chemical reactions that are essential for its biological activity. Notably, it interacts with ATP-binding sites on the B-Raf kinase, inhibiting its activity.

Technical Details

  • Inhibition Mechanism: The compound competes with ATP for binding to the kinase domain, effectively blocking downstream signaling pathways that promote cell division.
  • Stability: The stability of SU 4984 in physiological conditions has been assessed, indicating that it maintains its structural integrity during biological assays.
Mechanism of Action

Process

The mechanism of action for SU 4984 involves its binding to the B-Raf kinase, leading to a conformational change that inhibits its enzymatic activity. This process disrupts the MAPK signaling pathway, which is often overactive in cancer cells.

Data

  • IC50 Values: Studies have reported IC50 values in the low nanomolar range, indicating potent inhibition.
  • Cellular Effects: In vitro studies show reduced cell proliferation and increased apoptosis in cancer cell lines treated with SU 4984.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SU 4984 is typically presented as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic and neutral conditions but may degrade under extreme alkaline environments.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range suitable for solid compounds.
Applications

Scientific Uses

SU 4984 has significant potential applications in cancer research, particularly:

  • Targeted Therapy Development: As a selective inhibitor of B-Raf, it serves as a lead compound for developing targeted therapies against tumors harboring B-Raf mutations.
  • Preclinical Studies: It is utilized in various preclinical models to evaluate efficacy and safety profiles before advancing to clinical trials.
  • Biochemical Research: Researchers employ SU 4984 to elucidate the role of B-Raf in cellular signaling and cancer progression.
Introduction to SU 4984: Chemical Identity and Pharmacological Classification

Structural Characterization of SU 4984

Molecular Formula and Weight

SU 4984 (CAS 186610-89-9) is a synthetic small-molecule tyrosine kinase inhibitor with the molecular formula C₂₀H₁₉N₃O₂ and a molecular weight of 333.4 g/mol [1] [6]. It appears as a yellow crystalline solid and is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, which influences its experimental use in cell-based assays [6] [7]. The compound’s elemental composition comprises carbon (72.05%), hydrogen (5.74%), nitrogen (12.60%), and oxygen (9.60%) [6].

Table 1: Chemical Identity of SU 4984

PropertyValue
CAS Number186610-89-9
IUPAC Name(Z)-4-(4-((2-Oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde
Molecular FormulaC₂₀H₁₉N₃O₂
Molecular Weight333.4 g/mol
AppearanceYellow solid powder
SolubilitySoluble in DMSO; insoluble in water

Functional Groups and Binding Motifs

SU 4984 features three pharmacologically critical functional groups (Figure 1):

  • Indolinone core: Serves as the ATP-binding motif, mimicking adenine’s interactions in the kinase domain [2] [6].
  • Piperazine ring: Enhances solubility and provides a structural scaffold for receptor hinge region interactions [6].
  • Aldehyde group: Positioned on the piperazine ring, it forms hydrogen bonds with residues in the kinase active site [6].The molecule adopts a Z-configuration around the exocyclic double bond, which is essential for optimal binding to tyrosine kinases [6]. This configuration allows the indolinone and aldehyde groups to spatially align with complementary regions of the target kinases.

Figure 1: Structural Features of SU 4984

Indolinone Core ────────────┐  │                      │  │ (Z-configuration)    │  └──CH=─────◯ Piperazine─CHO (Aldehyde)  │  ◯ Phenyl Ring  

Classification as a Tyrosine Kinase Inhibitor

Target Specificity: FGFR1, PDGFR, and Insulin Receptor Inhibition

SU 4984 is a reversible, ATP-competitive inhibitor with selective activity against multiple receptor tyrosine kinases (RTKs). Its primary targets include:

  • Fibroblast Growth Factor Receptor 1 (FGFR1): SU 4984 inhibits FGFR1 tyrosine kinase activity with an IC₅₀ of 10–20 μM, suppressing αFGF-induced phosphorylation of ERK1/2 and disrupting downstream MAPK signaling [1] [3] [6].
  • Platelet-Derived Growth Factor Receptor (PDGFR): It blocks PDGFR autophosphorylation and downstream pathways (e.g., PI3K/AKT), impairing tumor angiogenesis and stromal interactions [1] [4] [10].
  • Insulin Receptor (IR): SU 4984 inhibits IR tyrosine kinase, disrupting metabolic signaling pathways and demonstrating cross-reactivity with growth factor receptors involved in oncogenesis [1] [5].

Notably, SU 4984 exhibits negligible activity against the epidermal growth factor receptor (EGFR), highlighting its unique target profile [1] [3]. This selectivity arises from steric and electrostatic differences in the ATP-binding pockets of FGFR1 versus EGFR, as confirmed by crystallographic studies [2] [9].

Table 2: Kinase Inhibition Profile of SU 4984

TargetIC₅₀/ActivityBiological Consequence
FGFR110–20 μMSuppresses ERK1/2 phosphorylation; inhibits angiogenesis
PDGFRSignificant inhibition*Blocks stromal signaling; reduces tumor proliferation
Insulin ReceptorSignificant inhibition*Disrupts metabolic signaling; inhibits mitogenesis
EGFRNo inhibitionNo effect on EGF-driven tumor growth

*Quantitative IC₅₀ not fully reported in literature; activity confirmed via phosphorylation assays [1] [4] [5].

Mechanistic Distinction from EGFR Kinase Inhibitors

SU 4984’s inability to inhibit EGFR stems from structural differences in kinase domains. Key distinctions include:

  • Conformational Flexibility: FGFR1’s nucleotide-binding loop undergoes an inhibitor-induced conformational shift (observed in crystallography), which is not replicated in EGFR due to its rigid αC-helix orientation [2] [3].
  • ATP-Binding Pocket Residues: The indolinone core of SU 4984 forms hydrogen bonds with Ala₅₆₄ in FGFR1’s hinge region—a residue replaced by larger hydrophobic residues in EGFR, reducing binding affinity [2] [9].
  • Differential Activation Loops: Phosphorylation of FGFR1’s activation loop (Tyr₆₅₃/₆₅₄) stabilizes a conformation amenable to SU 4984 binding, whereas EGFR’s activation loop remains inaccessible in the inactive state [2] [3].

Table 3: Comparative Analysis of Kinase Sensitivity to SU 4984

Structural FeatureFGFR1EGFRConsequence for SU 4984
Nucleotide-binding loopFlexible; adopts DFG-Dout conformationRigid; favors DFG-Din conformationSelective FGFR1 inhibition
Hinge region residueAla₅₆₄ (small, polar)Thr₇₆₆ (bulky, hydrophobic)Reduced EGFR affinity
Activation loop dynamicsPhosphorylation-dependent flexibilityConstitutively rigidEnhanced FGFR1 specificity

These mechanistic insights position SU 4984 as a foundational tool for studying RTK signaling and a template for designing isoform-selective kinase inhibitors [2] [3] [9]. Its distinct target profile underscores the importance of structural biology in developing precision therapeutics.

Properties

Product Name

SU 4984

IUPAC Name

4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+

InChI Key

ZNFJBJDODKHWED-QGOAFFKASA-N

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone
SU 4984
Su-4984
SU4984

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.